molecular formula C16H29N3O7 B12284354 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid

6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid

Cat. No.: B12284354
M. Wt: 375.42 g/mol
InChI Key: FHJGDBAWMRVKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is a synthetic compound known for its unique structure and versatile applications. This compound is often utilized in biochemical research and various industrial processes due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-aminohexanoic acid with bis(carboxymethyl)amine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves precise control of temperature, pH, and reaction time to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is employed in labeling and tracking biomolecules in various biological studies.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through pathways involving protein modification and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analog with similar functional groups.

    Bis(carboxymethyl)amine: Another related compound with bis(carboxymethyl) functionality.

Uniqueness

6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid

InChI

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

FHJGDBAWMRVKAB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.